Strontium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Solid-State Chemistry

Thermal Decomposition Studies

Strontium oxalate undergoes thermal decomposition upon heating, releasing carbon dioxide and converting to strontium carbonate (SrCO3). Researchers study this process using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to understand the decomposition kinetics and mechanisms [A study on the thermal analysis of strontium oxalate: [PDF] The thermal analysis of the strontium oxalate - ResearchGate]. This knowledge helps design materials with controlled thermal stability for various applications.

Phase Transitions

Strontium oxalate exhibits interesting phase transition behavior under pressure. Studies investigate the structural changes it undergoes at high pressures using techniques like Raman spectroscopy and density functional theory (DFT) calculations. This research helps understand the material's behavior under extreme conditions and its potential for novel applications [Strontium Oxalate Research Articles: ].

Pyrotechnics

- Red Flare Formulations: Strontium oxalate shows potential as an additive in red flare pyrotechnic compositions. Research explores its use alongside other components like strontium nitrate and magnesium to achieve desired burning rates, high specific luminous intensity, and characteristic red color emission in flares [The Performance of Red Flare Pyrotechnic Compositions Modified with Gas Generating Additives: [link to research paper on strontium oxalate in pyrotechnics ON discovery.researcher.life]].

Strontium oxalate can occur naturally in some plants and minerals but is primarily synthesized in laboratories []. It holds significance in scientific research due to its role in:

- Precipitation reactions: Strontium oxalate is insoluble in water, making it a valuable tool for precipitating strontium ions from solution for analysis [].

- Biomineralization studies: Understanding the formation of strontium-containing biominerals in bone and teeth can be aided by research on strontium oxalate [].

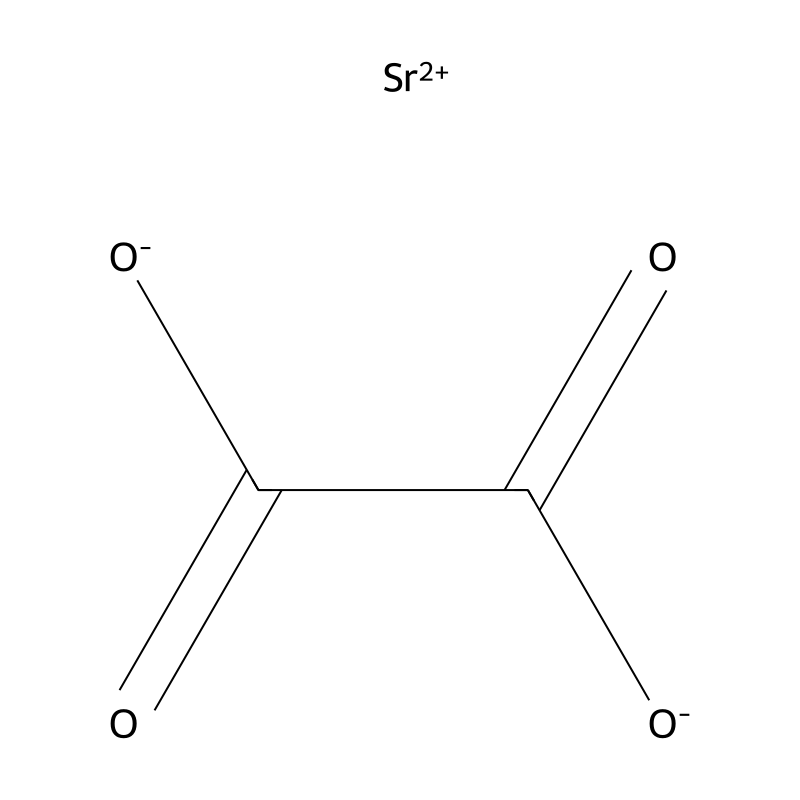

Molecular Structure Analysis

Strontium oxalate adopts a simple ionic crystal structure. The strontium cation (Sr²⁺) interacts electrostatically with two oxalate anions (C₂O₄²⁻) to form a stable lattice []. This structure explains its insolubility in water, as the strong ionic bonds are not easily disrupted by polar water molecules.

Chemical Reactions Analysis

Synthesis:

Strontium oxalate is commonly synthesized by reacting a soluble strontium salt, like strontium chloride (SrCl₂), with a soluble oxalate salt, like sodium oxalate (Na₂C₂O₄), according to the following balanced equation []:

SrCl₂ (aq) + Na₂C₂O₄ (aq) → SrC₂O₄ (s) + 2NaCl (aq)

(s) indicates solid, (aq) indicates aqueous solution

Decomposition:

Strontium oxalate decomposes upon heating above 200°C, releasing carbon dioxide (CO₂) and carbon monoxide (CO) [].

SrC₂O₄ (s) → SrO (s) + CO₂ (g) + CO (g)

Other Reactions:

Strontium oxalate can react with strong acids like sulfuric acid (H₂SO₄) to form soluble strontium sulfate (SrSO₄) and oxalic acid (H₂C₂O₄) [].

SrC₂O₄ (s) + H₂SO₄ (aq) → SrSO₄ (aq) + H₂C₂O₄ (aq)

Physical And Chemical Properties Analysis

Strontium oxalate synthesis has been extensively studied through various precipitation methods, which represent the most fundamental and widely employed approaches for obtaining this compound [1]. The traditional precipitation route typically involves the reaction between strontium-containing salts and oxalic acid or oxalate compounds in aqueous solutions [2]. This straightforward method allows for the controlled formation of strontium oxalate with specific morphological characteristics depending on the reaction parameters [3].

One of the most common precipitation approaches involves the direct reaction between strontium chloride (strontium chloride hexahydrate) and oxalic acid in aqueous solution [1]. The reaction proceeds through the formation of strontium oxalate precipitate, which can be subsequently collected, washed, and dried to obtain the final product [5]. The chemical reaction can be represented as follows:

SrCl₂ + H₂C₂O₄ → SrC₂O₄ + 2HCl

Research has demonstrated that strontium oxalate exists in different forms depending on the precipitation conditions: the neutral strontium oxalate hydrate (SrC₂O₄·xH₂O) and the acid salt of strontium oxalate (SrC₂O₄·yH₂C₂O₄·xH₂O) [5]. The formation of either form is primarily determined by the concentration of the oxalic acid or ammonium oxalate used as precipitating agents [5]. At sufficiently low pH values, the stoichiometric compound SrC₂O₄·½H₂C₂O₄·H₂O is preferentially formed [5].

The precipitation process parameters significantly influence the morphology and crystallinity of the resulting strontium oxalate particles [2]. Table 1 summarizes the key parameters affecting strontium oxalate precipitation and their effects on the final product characteristics.

| Parameter | Range | Effect on Strontium Oxalate Properties |

|---|---|---|

| pH | 2.0-7.0 | Controls crystal phase and morphology; pH < 5 prevents hydroxide formation [26] |

| Temperature | 25-80°C | Affects crystallization rate and particle size [1] |

| Reactant concentration | 0.1-1.5 M | Determines supersaturation level and nucleation rate [2] |

| Stirring speed | 200-500 rpm | Influences particle size distribution and agglomeration [1] |

| Aging time | 2-24 hours | Affects crystal growth and morphological development [2] |

Another significant traditional precipitation method involves the conversion of celestite mineral (strontium sulfate, SrSO₄) to strontium oxalate through reaction with oxalic acid solutions [1]. This approach is particularly valuable for industrial applications as it provides a direct route from natural strontium-containing minerals to strontium oxalate [1]. The reaction proceeds through the formation of acid strontium oxalate monohydrate (Sr(HC₂O₄)(C₂O₄)₀.₅H₂O) as an intermediate product [1].

The conversion of strontium sulfate to strontium oxalate occurs as a consecutive reaction [2]. In the first step, strontium sulfate reacts with oxalic acid to form strontium oxalate monohydrate through pseudomorphic conversion [2]. Subsequently, this monohydrate reacts further with oxalic acid to produce acid strontium oxalate hydrate [2]. The reaction kinetics are influenced by temperature, with higher temperatures accelerating the initial reaction rate when solutions with approximately the same oxalic acid concentrations are used [2].

Biomimetic Growth Using Polymeric Additives

Biomimetic approaches to strontium oxalate synthesis represent an innovative strategy that draws inspiration from biological mineralization processes occurring in nature [3]. These methods employ polymeric additives to control crystal growth and morphology, mimicking the way biological organisms use macromolecules to regulate mineral formation [7]. The incorporation of polymeric additives during strontium oxalate crystallization enables unprecedented control over particle morphology and assembly [3].

One of the most extensively studied polymeric additives for biomimetic growth of strontium oxalate is poly(methacrylic acid) (PMAA) [3]. When strontium oxalate is crystallized in the presence of PMAA, remarkable morphological transformations occur, leading to the formation of complex hierarchical structures [20]. The reaction between oxalate ions (C₂O₄²⁻) and strontium ions (Sr²⁺) in the presence of PMAA results in dumbbell-shaped strontium oxalate aggregates consisting of two dandelion-like heads composed of rod-like crystallites [20].

The concentration of the polymeric additive plays a crucial role in determining the final morphology of strontium oxalate crystals [23]. In control systems without additives, strontium oxalate typically crystallizes as simple prismatic or plate-like crystals [23]. However, as the concentration of PMAA increases, the morphology progressively transforms from simple crystals to complex hierarchical structures [23]. This morphological evolution demonstrates the profound influence of polymeric additives on crystal growth and assembly processes [20].

The mechanism of morphological control by polymeric additives involves several key interactions [3]:

- Selective adsorption of polymer molecules onto specific crystal faces, inhibiting growth in certain crystallographic directions [7]

- Stabilization of metastable crystal phases through polymer-crystal surface interactions [3]

- Promotion of oriented attachment of primary crystallites into larger secondary structures [20]

- Modification of the local supersaturation environment around growing crystals [3]

Research findings have demonstrated that the carboxylate groups in PMAA interact strongly with strontium ions, influencing the nucleation and growth processes of strontium oxalate crystals [20]. These interactions lead to the formation of unusual morphologies that cannot be achieved through traditional precipitation methods [20]. The biomimetic approach thus provides a powerful tool for tailoring the properties of strontium oxalate materials for specific applications [3].

Other polymeric additives that have been investigated for biomimetic growth of strontium oxalate include polyacrylic acid, polyvinyl alcohol, and various block copolymers [7]. Each polymer imparts distinct morphological characteristics to the resulting strontium oxalate crystals, expanding the repertoire of achievable structures [3]. The versatility of the biomimetic approach makes it particularly valuable for developing strontium oxalate materials with customized properties for advanced applications [7].

Template-Assisted Crystallization in Biological Matrices

Template-assisted crystallization represents a sophisticated approach to controlling the growth and morphology of strontium oxalate by utilizing biological matrices as structural templates [7]. This methodology draws inspiration from biomineralization processes observed in nature, where organic templates direct the formation of inorganic minerals with precise structural control [8]. By employing biological matrices as templates, researchers can achieve unprecedented control over the crystallization process, resulting in strontium oxalate materials with unique morphological features and properties [7].

Biological matrices used for template-assisted crystallization of strontium oxalate include various hydrogels, particularly agar-agar gel [22]. The gel medium provides a three-dimensional network that controls diffusion rates and creates a confined environment for crystal growth [22]. When strontium chloride and oxalic acid are used as reactants within an agar-agar gel matrix at ambient temperature, distinct crystal morphologies can be obtained, including transparent prismatic bi-pyramidal and platy-shaped crystals as well as spherulite formations [22].

The crystallization process in gel matrices involves several steps [22]:

- Diffusion of reactants through the gel network

- Nucleation at specific sites within the gel

- Crystal growth under diffusion-limited conditions

- Development of characteristic morphologies influenced by the gel structure

Research has demonstrated that the quality and morphology of strontium oxalate crystals grown in gel matrices are significantly influenced by parameters such as gel pH, gel aging time, and gel concentration [22]. For instance, optimal conditions for growing high-quality strontium oxalate crystals in agar-agar gel include a gel concentration of 1.5%, gel setting period of 3 days, and gel aging of 24 hours [22]. Under these conditions, transparent prismatic bi-pyramidal crystals with dimensions of approximately 6 × 6 × 3 mm can be obtained over a growth period of 60 days [22].

The translation of biological mineralization strategies to oxide compounds like strontium oxalate presents certain challenges, primarily due to the thermal instability of traditional biopolymer hydrogels [8]. To overcome these limitations, researchers have developed alternative approaches using more thermally stable matrices [8]. One innovative solution involves the use of inorganic networks based on silica, which provide thermally stable growth matrices compatible with the crystallization conditions required for strontium oxalate [8].

Template-assisted crystallization in biological matrices offers several advantages over conventional synthesis methods [7]:

- Enhanced control over crystal orientation and alignment

- Formation of complex hierarchical structures

- Ability to produce single crystals with specific morphologies

- Potential for incorporating biological functionalities into inorganic materials

The crystallographic properties of strontium oxalate crystals grown in biological matrices have been characterized using X-ray diffraction and Fourier-transform infrared spectroscopy [22]. These analyses confirm that strontium oxalate crystallizes in the monoclinic system with lattice parameters a = 9.67628 Å, b = 6.7175 Å, c = 8.6812 Å, β = 113.566°, and V = 521.84 ų [22]. The crystal structure exhibits well-defined crystallographic control across multiple length scales, demonstrating the effectiveness of template-assisted crystallization for producing highly ordered strontium oxalate materials [8].

Solvothermal and Mechanochemical Approaches

Solvothermal and mechanochemical approaches represent advanced synthesis methodologies for strontium oxalate that offer distinct advantages over traditional precipitation routes, particularly in terms of controlling particle size, morphology, and crystallinity [5]. These techniques enable the production of strontium oxalate materials with tailored properties for specific applications through careful manipulation of synthesis parameters [16].

Solvothermal Synthesis

Solvothermal synthesis involves chemical reactions in sealed vessels under elevated temperature and pressure conditions in the presence of a solvent [16]. This approach provides a controlled environment for the crystallization of strontium oxalate, allowing for the formation of well-defined crystalline structures with specific morphological characteristics [16]. The solvothermal method typically employs organic solvents such as ethanol, which can have critical temperatures and pressures different from those of aqueous solutions used in hydrothermal synthesis [16].

The solvothermal process for strontium oxalate synthesis generally follows these steps [16]:

- Preparation of a reaction solution containing strontium precursors (e.g., strontium acetate or strontium chloride) and oxalic acid in an appropriate solvent

- Transfer of the reaction solution to a sealed autoclave

- Heating of the autoclave to temperatures typically between 150°C and 250°C for several hours

- Cooling, recovery, and purification of the resulting strontium oxalate product

The solvothermal approach offers enhanced control over the nanostructure of the product through thermodynamically driven spontaneous dissolution-recrystallization processes, explained by Ostwald ripening effects [16]. Under specific solvothermal conditions, high pressures (typically 1-300 bar) enhance the solubility of precursors and facilitate diffusion and reaction processes [16]. This results in the dissolution of smaller particles with energetically unfavorable surface atoms, followed by recrystallization into larger, more thermodynamically stable structures [16].

Mechanochemical Synthesis

Mechanochemical synthesis represents an alternative approach that utilizes mechanical energy to initiate and drive chemical reactions [13]. This method is particularly valuable for the conversion of strontium-containing minerals, such as celestite (strontium sulfate), to strontium oxalate [13]. The mechanochemical process typically involves high-energy ball milling, which provides the mechanical force necessary to overcome reaction barriers and promote chemical transformations [13].

A significant advantage of the mechanochemical approach is its potential for in situ conversion of strontium sulfate to strontium oxalate monohydrate using ammonium oxalate as a reactant [13]. Research has demonstrated that the conversion efficiency is influenced by several parameters, including the rotation speed of the mill, the ball-to-sample ratio, and the concentration of the reactant solution [13]. Optimal conditions for achieving maximum conversion (above 70%) include a molar ratio of ammonium oxalate to strontium sulfate of 1.5, a rotation speed of 500 rpm, and a ball-to-sample ratio of 13 [13].

The mechanochemical synthesis of strontium oxalate offers several advantages over conventional methods [13]:

- Lower energy consumption compared to high-temperature calcination processes

- Reduced processing time

- Potential for continuous production

- Environmentally friendly approach with minimal waste generation

Table 2 compares the key features of solvothermal and mechanochemical approaches for strontium oxalate synthesis:

| Parameter | Solvothermal Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Energy source | Thermal | Mechanical |

| Temperature range | 150-250°C | Ambient to moderate |

| Pressure conditions | 1-300 bar | Ambient |

| Reaction time | 4-24 hours | Variable (typically shorter) |

| Particle size control | Excellent | Good |

| Morphology control | High | Moderate |

| Scalability | Moderate | High |

| Environmental impact | Moderate (solvent use) | Low |

Both solvothermal and mechanochemical approaches represent valuable additions to the synthetic toolbox for strontium oxalate, offering complementary capabilities for controlling material properties and expanding the range of achievable structures [13] [16].

Doping Strategies for Functional Material Development

Doping strategies represent a powerful approach for enhancing and tailoring the properties of strontium oxalate materials for specific functional applications [9]. By incorporating small amounts of foreign elements into the strontium oxalate crystal structure, researchers can modify electronic, optical, magnetic, and structural properties, thereby expanding the potential applications of these materials [15]. The strategic introduction of dopants enables the development of advanced functional materials with customized characteristics [9].

Rare earth elements are among the most commonly employed dopants for strontium oxalate due to their unique electronic configurations and optical properties [15]. Elements such as europium, praseodymium, lanthanum, samarium, and neodymium have been successfully incorporated into strontium oxalate structures to impart luminescent properties [24]. The incorporation of these dopants typically occurs during the synthesis process, where the dopant ions substitute for strontium ions in the crystal lattice or occupy interstitial positions [15].

The doping process can be achieved through various synthesis routes, including co-precipitation, sol-gel techniques, and solid-state reactions [15]. For instance, strontium oxalate doped with rare earth elements can be prepared by adding the dopant precursor (typically a salt of the dopant element) to the reaction mixture during the precipitation of strontium oxalate [15]. The dopant concentration is carefully controlled to achieve the desired properties while maintaining the structural integrity of the host material [9].

One notable example of doped strontium-based materials is strontium titanate doped with transition metals such as iron or nickel [9]. While these examples involve oxide forms rather than oxalates directly, they illustrate the principles applicable to strontium oxalate doping [16]. In these systems, the physical properties can be fine-tuned by controlling not only the amount of dopants but also their oxidation states [9]. This approach enables the optimization of specific properties, such as near-infrared photoluminescence, for potential applications in biomedicine [9].

The effects of doping on strontium oxalate properties include [15]:

- Introduction of luminescent centers for optical applications

- Modification of electronic band structure for enhanced conductivity

- Creation of defect sites that influence reactivity and catalytic properties

- Alteration of thermal stability and decomposition pathways

Research has demonstrated that doping strontium oxalate with transition metal ions can significantly influence its thermal decomposition behavior [15]. The presence of dopants can alter the activation energy for decomposition reactions, potentially lowering the temperature required for conversion to other strontium compounds, such as strontium carbonate or strontium oxide [4]. This property is particularly valuable for applications requiring controlled thermal transformation of strontium oxalate precursors into functional oxide materials [15].

Another interesting approach involves the use of sol-gel techniques for incorporating dopants into strontium oxalate structures [15]. For example, strontium-doped cadmium tartrate oxalate single crystals have been grown using a sol-gel technique, where strontium chloride and cadmium chloride solutions are diffused through a gel medium containing oxalic acid and tartaric acid [15]. This method allows for the controlled incorporation of strontium as a dopant, resulting in crystals with modified optical and thermal properties [15].

Table 3 summarizes various dopants used in strontium oxalate and their effects on material properties:

| Dopant Element | Concentration Range | Effect on Properties | Potential Applications |

|---|---|---|---|

| Europium | 0.1-5 mol% | Red luminescence | Phosphors, optical sensors [24] |

| Praseodymium | 0.5-3 mol% | Green-yellow luminescence | Display technologies [24] |

| Lanthanum | 1-10 mol% | Modified thermal stability | Catalysts, ceramic precursors [9] |

| Transition metals (Fe, Ni) | 0.5-5 mol% | Magnetic properties | Electronic devices [9] |

| Rare earth mixtures | Variable | Tunable emission spectra | Multi-color displays [24] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant